Netarsudil mesylate is a novel compound primarily used in ophthalmology for the treatment of glaucoma and ocular hypertension. It functions as a Rho kinase inhibitor, which plays a crucial role in regulating intraocular pressure. The compound has gained attention due to its unique mechanism of action and efficacy in lowering intraocular pressure, making it an essential therapeutic option for patients who may not respond adequately to traditional treatments.
Netarsudil mesylate is classified as a small molecule drug, specifically a Rho-associated protein kinase inhibitor. It is categorized under the therapeutic class of ocular hypotensive agents, which are designed to reduce intraocular pressure in patients with glaucoma or ocular hypertension.
The synthesis of netarsudil mesylate involves several key steps that ensure the formation of the desired compound with high purity. The process typically begins with the preparation of racemic Boc-protected netarsudil, followed by the separation of its enantiomers using supercritical fluid chromatography. The (S)-enantiomer is then deprotected to yield netarsudil dihydrochloride, which can subsequently be converted into its mesylate salt form .
Technical Details:
The molecular structure of netarsudil mesylate can be depicted as follows:
The compound features an isoquinoline core structure, which is essential for its biological activity.
Crystallographic analyses have identified multiple polymorphic forms of netarsudil mesylate, each characterized by distinct X-ray powder diffraction patterns. These forms include crystalline forms N1 through N7, which exhibit specific peaks at varying degrees of 2-theta .
Netarsudil mesylate undergoes various chemical reactions that are critical for its pharmacological activity. The primary reaction involves the inhibition of Rho kinase, leading to decreased phosphorylation of myosin light chain and subsequent relaxation of smooth muscle cells in the trabecular meshwork.
Technical Details:
The mechanism by which netarsudil mesylate lowers intraocular pressure involves multiple pathways:
Pharmacological studies have demonstrated that netarsudil exhibits significant inhibitory activity against both Rho kinase isoforms (ROCK1 and ROCK2), with IC values indicating strong potency .
Relevant analytical techniques such as differential scanning calorimetry and thermogravimetric analysis have been utilized to assess the thermal properties and stability profiles of netarsudil mesylate formulations .
Netarsudil mesylate is primarily used in the treatment of glaucoma and ocular hypertension. Its unique mechanism allows it to be effective alone or in combination therapies with other ocular hypotensive agents like timolol or latanoprost. Clinical studies have shown that it can significantly reduce intraocular pressure over extended periods without causing significant ocular irritation or adverse effects .
Netarsudil mesylate is a synthetically derived small molecule with the chemical name bis(methanesulfonic acid); {4-[(1S)-2-amino-1-(isoquinolin-6-ylcarbamoyl)ethyl]phenyl}methyl 2,4-dimethylbenzoate. Its molecular formula is C30H35N3O9S2, reflecting the mesylate salt formation with two methanesulfonic acid molecules counterbalancing the free base (C28H27N3O3) [5] [9]. The compound has a monoisotropic mass of 645.1815 Da and an average molecular weight of 645.74 g/mol [9]. Key structural features include:
Table 1: Molecular Properties of Netarsudil Mesylate
Property | Value |
---|---|
Molecular Formula | C30H35N3O9S2 |
CAS Registry Number | 1422144-42-0 |
Exact Mass | 645.1815 Da |
Elemental Composition | C 55.80%; H 5.46%; N 6.51%; O 22.30%; S 9.93% |
Stereochemistry | (S)-configuration at β-carbon |
Solubility Profile | Soluble in DMSO; low aqueous solubility |
The mesylate salt formation enhances crystalline stability and aqueous solubility in ophthalmic formulations (0.02% solution). The molecular structure enables specific interactions with Rho kinase (ROCK) and norepinephrine transporter (NET) binding pockets, with the (S)-stereoisomer exhibiting superior target affinity over the (R)-form [3] [9].
Netarsudil functions as a cornea-activated prodrug, strategically designed to optimize ocular bioavailability. The intact molecule penetrates the corneal epithelium, where it undergoes enzymatic hydrolysis by corneal esterases to form its primary active metabolite, AR-13503 (netarsudil-M1) [2] [3] [4]. This biotransformation is characterized by:
Table 2: Prodrug Activation Characteristics
Parameter | Netarsudil (Prodrug) | AR-13503 (Metabolite) |
---|---|---|
ROCK Inhibition (Ki) | 1 nM | 0.2 nM |
Primary Metabolic Route | Corneal esterase hydrolysis | N/A |
Human Corneal Half-life | 175 minutes | Stable (>24 hours) |
Plasma Detectability | Undetectable post-dose | Trace levels (0.11 ng/mL) |
This prodrug strategy enables front-of-eye targeting, with the highest concentrations achieved in the cornea and conjunctiva, while limiting systemic exposure (plasma concentrations <0.1 ng/mL after topical dosing) [2] [7].
Netarsudil mesylate represents a first-in-class dual-mechanism agent pharmacologically categorized as a:
Table 3: Dual Mechanisms of Action on Aqueous Humor Dynamics
Mechanism | Biological Effect | Therapeutic Outcome |
---|---|---|
ROCK Inhibition | Relaxes TM/SC cytoskeleton | ↑ Trabecular outflow facility |
Reduces ECM deposition in juxtacanalicular tissue | ↓ Outflow resistance | |
Dilates episcleral veins | ↓ Episcleral venous pressure (EVP) | |
NET Inhibition | Prolongs norepinephrine vasoconstrictive signaling | ↓ Ciliary body perfusion |
↓ Aqueous humor production |
The combined actions synergistically lower intraocular pressure (IOP) through triple pathways: increased trabecular outflow (ROCK-mediated), decreased aqueous production (NET-mediated), and reduced EVP (ROCK-mediated vasodilation) [2] [7] [8]. This distinguishes netarsudil from conventional IOP-lowering agents that typically act on a single pathway.
Netarsudil exhibits distinct pharmacologic advantages over other clinically investigated ROCK inhibitors:
Enhanced Selectivity Profile:Netarsudil demonstrates >100-fold selectivity for ROCK over related kinases (PKC-theta, CAMK2A, PKA, MRCKA), whereas ripasudil and fasudil exhibit broader off-target inhibition [3]. Fasudil additionally inhibits PKA and PKC, potentially contributing to its lower therapeutic index [3] [8].
Dual Mechanism of Action:Unlike ripasudil (pure ROCK inhibitor) and fasudil (intracellular ATP competitor), netarsudil uniquely combines ROCK inhibition with NET blockade, enabling complementary IOP reduction via aqueous suppression [2] [8].
Biochemical Potency:Netarsudil’s ROCK inhibitory potency (Ki = 1 nM) exceeds ripasudil (Ki ≈ 19 nM) and fasudil (Ki ≈ 330 nM), translating to lower clinical dosing requirements [3] [8].
Table 4: Comparative Biochemical Profiles of ROCK Inhibitors
Inhibitor | ROCK Ki (nM) | Selectivity vs PKA/PKC | Additional Targets | Clinical Dosing |
---|---|---|---|---|
Netarsudil | 1 (both isoforms) | >100-fold | NET (IC50 ~1–5 µM) | Once daily |
Ripasudil | 19 (ROCK2-preference) | 10–50-fold | Minimal | Twice daily |
Fasudil | 330 (nonselective) | <10-fold | PKA, PKC, MLCK | 3–4 times daily |
In cellular assays, netarsudil more effectively reverses TGF-β2-induced fibrotic markers in HTM cells than ripasudil, suggesting superior antifibrotic activity [3]. Its prolonged corneal residence time (>24 hours) enables once-daily dosing, contrasting with ripasudil’s twice-daily and fasudil’s 3–4 times daily regimens [3] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7